Berzosertib

Descripción

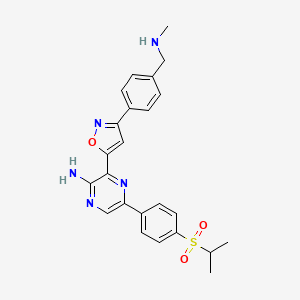

Structure

3D Structure

Propiedades

IUPAC Name |

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWLJDSIRUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025940 | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232416-25-9 | |

| Record name | Berzosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berzosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERZOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Berzosertib mechanism of action in DNA damage response

An In-depth Technical Guide on the Core Mechanism of Action of Berzosertib in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as M6620, VX-970, and VE-822) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR)[1][2]. By targeting the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, this compound abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells[3][4]. This mechanism is particularly effective in tumors with underlying DDR deficiencies, such as mutations in ATM or TP53, through a concept known as synthetic lethality[2][5]. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

The Role of ATR in the DNA Damage Response

The DNA Damage Response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key apical regulator of the DDR is the serine/threonine kinase ATR, which is primarily activated in response to single-strand DNA (ssDNA) breaks and replication stress[5][6]. Upon activation, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1) at serine 345[7]. This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair[1][6]. This process is crucial for cell survival, especially in cancer cells which often experience high levels of replication stress due to oncogenic drivers[1].

This compound's Core Mechanism of Action

This compound is an intravenous, highly potent, and selective inhibitor of ATR kinase with an IC50 of 19 nM[5]. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ATR, which prevents the phosphorylation of its downstream substrates, including Chk1[3][4].

The key consequences of ATR inhibition by this compound are:

-

Abrogation of Cell Cycle Checkpoints: By preventing Chk1 activation, this compound overrides the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis prematurely[6][7].

-

Induction of Mitotic Catastrophe: The entry into mitosis with unrepaired DNA damage leads to widespread chromosomal abnormalities and ultimately results in a form of cell death known as mitotic catastrophe[1][7].

-

Synthetic Lethality: Many cancer cells have defects in other DDR pathways, such as a mutated or deficient G1 checkpoint regulator like TP53 or ATM[5][7]. These cells become critically dependent on the ATR-mediated S and G2/M checkpoints for survival. Inhibition of ATR by this compound in such a context is synthetically lethal, as the cancer cells are left with no functional mechanism to halt the cell cycle and repair DNA damage[5][6].

Signaling Pathway: ATR Inhibition by this compound

References

- 1. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Facebook [cancer.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Berzosertib: A Technical Guide to a First-in-Class ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Berzosertib (also known as M6620, VX-970, or VE-822) is an investigational, first-in-class, potent, and selective intravenous inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1] As a key regulator of the DNA Damage Response (DDR), ATR represents a significant therapeutic target in oncology.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Core Mechanism of Action: Targeting the ATR-Chk1 Pathway

This compound's primary mechanism of action is the inhibition of the ATR kinase, a critical component of the cellular response to DNA damage and replication stress.[1][4] ATR is activated by single-stranded DNA, which often arises during replication stress caused by DNA-damaging agents.[3][5] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1][4][6]

By selectively inhibiting ATR, this compound prevents the activation of the ATR-Chk1 signaling pathway.[4] This abrogation of a critical cell cycle checkpoint prevents cancer cells from repairing damaged DNA, ultimately leading to the accumulation of genomic damage, mitotic catastrophe, and apoptosis.[1] This therapeutic strategy is particularly effective in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or TP53, a concept known as synthetic lethality.[1][5]

Caption: ATR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents.

| Parameter | Value/Observation | Context | Source |

| IC₅₀ (ATR Inhibition) | 19 nM | In vitro kinase assay | [5] |

| Synergy | ≥3-fold lower IC₅₀ | In >70% of pancreatic cancer cell lines when combined with cytotoxic agents vs. cytotoxic agents alone. | [3] |

| Tumor Growth | Inhibition of tumor growth | In patient-derived lung tumor xenografts, enhanced the efficacy of cisplatin. | [5] |

| Trial Identifier | Phase | Patient Population | Key Findings | Source |

| NCT02157792 | I | Advanced solid tumors (n=17) | RP2D: 240 mg/m² once or twice weekly. ORR: 6% (1 Complete Response). Stable Disease: 29% (5 patients). The CR lasted 29 months. | [7][8] |

| Combination Agent | Trial Identifier | Phase | Patient Population | Key Findings | Source |

| Carboplatin | NCT02157792 | I | Advanced solid tumors (n=21) | RP2D: this compound 90 mg/m² + Carboplatin AUC 5. ORR: 5% (1 Partial Response). Stable Disease: 71% (15 patients). | [7] |

| Gemcitabine | NCT02595892 | II | Platinum-resistant ovarian cancer | Significantly improved progression-free survival vs. gemcitabine alone. Median OS (platinum-free interval ≤3 mo): 84.4 weeks (combo) vs. 40.4 weeks (gemcitabine). | [1][9] |

| Topotecan | NCT02487095 | II | Relapsed Small Cell Lung Cancer (SCLC) | ORR: 36%. Responses lasted over 6 months on average. | [10][11] |

| Irinotecan | NCT02595931 | I | Advanced solid tumors | RP2D: this compound 270 mg/m² + Irinotecan 180 mg/m². 2 PRs observed in patients with pancreatic cancer and ATM alterations. | [12][13] |

| Irinotecan | NCT03641313 | II | TP53-mutant Gastric/GEJ cancer | Primary endpoint not met. ORR: 6.2%. Disease Control Rate: 56.2%. Median PFS: 4.01 months. Median OS: 6.21 months. | [14] |

ORR: Objective Response Rate; RP2D: Recommended Phase 2 Dose; OS: Overall Survival; PFS: Progression-Free Survival; CR: Complete Response; PR: Partial Response.

Experimental Protocols & Methodologies

The evaluation of this compound involves standard preclinical and clinical research methodologies. Below are generalized protocols for key experiments.

This protocol is used to confirm that this compound is engaging its target, ATR, by measuring the phosphorylation of its downstream substrate, Chk1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, Calu-6) and allow them to adhere. Treat cells with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to induce replication stress, followed by treatment with this compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Lysis and Protein Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imager. A decrease in the p-Chk1 signal relative to total Chk1 and the loading control indicates successful target engagement by this compound.

This assay determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of this compound. Treat the cells with the drug dilutions (and a vehicle control) and incubate for a standard period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: A typical preclinical workflow for evaluating this compound.

Safety and Tolerability

As a monotherapy, this compound is generally well-tolerated.[15] The most common treatment-related adverse events include flushing, nausea, pruritus, headache, and infusion-related reactions.[7][15] When used in combination with cytotoxic chemotherapy, the primary and dose-limiting toxicity is myelosuppression, manifesting as neutropenia, thrombocytopenia, and anemia.[1][7] This hematologic toxicity is considered an on-target effect resulting from ATR inhibition in rapidly dividing hematopoietic progenitor cells.[1]

Conclusion and Future Directions

This compound has been instrumental in validating ATR inhibition as a viable therapeutic strategy in oncology.[1] Clinical data have shown significant efficacy in specific, biomarker-defined populations, such as platinum-resistant ovarian cancer and SCLC when combined with chemotherapy.[1][10] However, challenges remain, as evidenced by the discontinuation of a pivotal trial in a broader SCLC population, highlighting the critical need for robust patient selection strategies.[1] Future research will likely focus on identifying predictive biomarkers to enrich for patient populations most likely to benefit from ATR inhibition and exploring novel combination strategies to enhance its therapeutic index.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Discovery of ATR kinase inhibitor this compound (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Trial of this compound Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]

- 11. 2021-04-12 EMD Serono Advances ATR Inhibitor this compound in Small Cell Lung Cancer [emdserono.com]

- 12. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]

- 13. ascopubs.org [ascopubs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. Trial - this compound can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]

Berzosertib and ATM Deficiency: A Technical Guide to Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berzosertib, a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent, particularly in cancers harboring specific DNA damage response (DDR) deficiencies. This technical guide delves into the core of this compound's mechanism of action, focusing on its synthetic lethal relationship with Ataxia-telangiectasia mutated (ATM) deficiency. Tumors with loss-of-function mutations in the ATM gene are highly dependent on the ATR signaling pathway for survival, especially under conditions of replication stress. By inhibiting ATR, this compound selectively induces cell death in these ATM-deficient cancer cells, while sparing normal cells with functional ATM. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting this targeted approach, including detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes does not. In the context of cancer therapy, this principle is exploited to selectively kill cancer cells that have a specific genetic alteration (e.g., a tumor suppressor gene mutation) by inhibiting a second, compensatory pathway.

The ATM and ATR kinases are central players in the DNA damage response network. ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-stranded DNA (ssDNA) regions that arise during replication stress.[1][2] In healthy cells, both pathways contribute to maintaining genomic integrity. However, cancer cells with a deficient ATM pathway become critically reliant on the ATR pathway to manage DNA damage and replication stress.[3][4] This dependency creates a therapeutic window for ATR inhibitors like this compound.

This compound: A Potent ATR Inhibitor

This compound (also known as M6620 or VX-970) is a first-in-class, intravenous inhibitor of ATR kinase.[5] It selectively binds to and inhibits the activity of ATR, thereby preventing the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[6][7] This disruption of the ATR-mediated checkpoint activation ultimately leads to the accumulation of DNA damage and cell death, particularly in cells that are already compromised in their ability to repair DNA, such as those with ATM deficiency.[8]

The Synthetic Lethal Interaction of this compound and ATM Deficiency

Preclinical studies have consistently demonstrated the synthetic lethal relationship between ATR inhibition and ATM deficiency.[3][9] Cancer cells with functional loss of ATM have been shown to be the most sensitive to ATR inhibitors.[9] This vulnerability stems from the inability of ATM-deficient cells to effectively repair DSBs, forcing them to rely on the ATR pathway to cope with the resulting replication stress. Inhibition of ATR in this context leads to catastrophic levels of genomic instability and apoptosis.[5]

Signaling Pathway

The interplay between ATM and ATR is a critical component of the DNA damage response. The following diagram illustrates the simplified signaling pathways and the impact of this compound in ATM-deficient cells.

Quantitative Data from Clinical Trials

Several clinical trials have investigated the efficacy of this compound, both as a monotherapy and in combination with other agents, in patients with ATM-deficient tumors. The following tables summarize key quantitative data from these studies.

Table 1: this compound Monotherapy in ATM-Mutant Solid Tumors

| Clinical Trial Identifier | Number of Patients with ATM mutations | Best Response | Median Progression-Free Survival (PFS) | Reference |

| NCT02595931 | 2 (Pancreatic Cancer) | Partial Response | 15.3 months (patient 1), 11 months (ongoing, patient 2) | [10] |

| Phase I Trial (Yap et al.) | 1 (Mismatch-repair deficient with ATM loss) | Complete Response | 29 months (at last assessment) | [11] |

| Translational Study | Not specified | No significant difference in PFS for ATM-mutant cohort | < 4 months | [9][12] |

Table 2: this compound in Combination Therapy for ATM-Deficient/Low Tumors

| Clinical Trial Identifier | Combination Agent | Tumor Type | Number of Patients (ATM-deficient/low) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | Reference |

| NCI-9944 (NCT02595892) | Gemcitabine | Platinum-Resistant Ovarian Cancer | 24 | 59.4 weeks (combo) vs 43.0 weeks (gemcitabine alone) | 0.50 | [13] |

| NCI 9938 (NCT02595931) | Irinotecan | Pancreatic and Colorectal Cancer | 3 | Partial Response (2), 26% decrease (1) | Not Applicable | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.

Cell Viability and Clonogenic Survival Assays

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., Cal-27, FaDu) are cultured in appropriate media.[14]

-

Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with radiation or cisplatin.

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay at specific time points post-treatment.

-

Clonogenic Survival Assay: A known number of cells are seeded and treated. After a period of incubation to allow for colony formation, the colonies are fixed, stained, and counted. The surviving fraction is calculated relative to untreated controls.

Western Blotting for Pharmacodynamic Biomarkers

Objective: To confirm target engagement and downstream pathway modulation by this compound.

Methodology:

-

Sample Collection: Pre-treatment and on-treatment tumor biopsies are obtained from patients.[9][12]

-

Protein Extraction: Proteins are extracted from the biopsy samples.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pharmacodynamic markers such as phosphorylated CHK1 (pS345-CHK1), γ-H2AX (a marker of DNA damage), and phosphorylated KAP1 (pKAP1).[9][12]

-

Detection and Quantification: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to assess changes in protein levels.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant model.

Methodology:

-

Model Establishment: Tumor fragments from patients with ATM-deficient cancers are implanted into immunocompromised mice.

-

Treatment: Once tumors are established, mice are treated with this compound, often in combination with other chemotherapeutic agents.

-

Efficacy Assessment: Tumor growth is monitored regularly using caliper measurements. Tumor growth inhibition is calculated at the end of the study.

-

Biomarker Analysis: Tumors can be harvested for biomarker analysis as described in the Western blotting protocol.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research is essential for understanding the development of this compound.

Conclusion and Future Directions

The synthetic lethal approach of targeting ATR with this compound in ATM-deficient cancers represents a significant advancement in precision oncology. The data accumulated from preclinical and clinical studies provide a strong rationale for the continued development of this therapeutic strategy. While promising responses have been observed, further research is needed to identify robust predictive biomarkers beyond ATM status, such as the expression of SLFN11, which has been correlated with clinical benefit.[9] Future clinical trials should continue to focus on biomarker-selected patient populations to maximize the therapeutic potential of this compound and other ATR inhibitors. Combination strategies with other DNA damaging agents and immunotherapies also warrant further investigation to overcome potential resistance mechanisms and improve patient outcomes.

References

- 1. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 5. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Translational Study of the ATR Inhibitor this compound as Monotherapy in Four Molecularly Defined Cohorts of Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized Phase II Study of Gemcitabine With or Without ATR Inhibitor this compound in Platinum-Resistant Ovarian Cancer: Final Overall Survival and Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Studies on Berzosertib in Solid Tumors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Berzosertib (also known as M6620, VE-822, and VX-970) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] Extensive preclinical research has demonstrated its potential as an anticancer agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[3][4] This technical guide provides an in-depth overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: ATR Inhibition

This compound functions by selectively binding to and inhibiting the kinase activity of ATR.[5][6] ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, which are common features of cancer cells due to rapid proliferation and oncogene-induced DNA damage.[3][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5]

By inhibiting ATR, this compound prevents this adaptive response. The blockade of the ATR-Chk1 signaling pathway abrogates the cell cycle checkpoint, disrupts DNA repair processes, and leads to the collapse of replication forks.[1][5] This accumulation of unresolved DNA damage forces cancer cells into mitotic catastrophe and ultimately results in apoptosis.[1][5]

A key therapeutic strategy for this compound is the concept of synthetic lethality . This approach is particularly effective in tumors that have pre-existing defects in other DDR pathways, such as mutations in the ATM or TP53 genes.[1][3] These cancer cells are highly dependent on the ATR pathway for survival, making them exquisitely sensitive to its inhibition.[7]

Quantitative Preclinical Data

This compound has demonstrated significant antitumor activity across a wide range of solid tumor models, both as a single agent and in combination therapies. The following tables summarize key quantitative data from these preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Combination Agent | Notes | Reference |

| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~0.29 | Monotherapy | 72-hour treatment | [8] |

| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~0.25 | Monotherapy | 72-hour treatment | [8] |

| Pediatric Cancer Cell Lines (Median) | Various Pediatric Cancers | 0.19 | Monotherapy | Range: 0.03–1.38 µM | [9] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | Gemcitabine or Cisplatin | ≥3-fold lower IC50 for the combination vs. cytotoxic agent alone in >70% of cell lines. | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Dosage & Schedule | Outcome | Reference |

| Pediatric Solid Tumor Xenografts (n=24) | This compound Monotherapy | 20 mg/kg IV, days 2 & 9 | Significant difference in EFS distribution in 5 of 24 models; no objective responses. | [10] |

| Pediatric Solid Tumor Xenografts (n=24) | Cisplatin + this compound | Cisplatin: 5 mg/kg IP, days 1 & 8; this compound: 20 mg/kg IV, days 2 & 9 | Combination induced significant EFS differences in 21 of 24 models, with 4 objective responses. | [9][10] |

| Pancreatic Tumor Xenografts | Gemcitabine + Radiation + this compound | Not specified | This compound sensitized tumors to chemoradiation, even at low gemcitabine doses. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) Xenografts | Cisplatin + this compound | This compound: 20 mg/kg IV | Optimal antitumor activity when this compound was given 12-24 hours after cisplatin. | [3] |

| Colorectal Mouse Xenografts | Irinotecan + this compound | Not specified | This compound potentiated the efficacy of irinotecan. | [11] |

Detailed Experimental Protocols

The evaluation of this compound's preclinical efficacy relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

3.1. Cell Viability and IC50 Determination

This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

-

Cell Culture: Cancer cell lines (e.g., Cal-27, FaDu) are cultured in appropriate media and conditions.[8]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 1.0 nM to 10.0 µM) alone or in combination with a fixed concentration of a chemotherapeutic agent.[9][10]

-

Incubation: Plates are incubated for a specified period, typically 72 hours.[8]

-

Viability Assessment: Cell viability is measured using a resazurin-based assay or similar methods. The fluorescence or absorbance is read using a plate reader.

-

Data Analysis: The results are normalized to untreated controls. IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.

3.2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division to form a colony, measuring long-term cytotoxic effects.

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Treatment: After adherence, cells are treated with this compound, radiation, and/or chemotherapy for a defined period (e.g., 24 hours).

-

Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control group.

3.3. In Vivo Xenograft Studies

Animal models are crucial for evaluating the antitumor efficacy and tolerability of this compound in a systemic context.

-

Animal Models: Immunocompromised mice (e.g., SCID mice) are used.[9]

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration:

-

This compound: Typically administered intravenously (IV). A common preclinical dose is 10-20 mg/kg.[7][10]

-

Chemotherapy: Administered via appropriate routes (e.g., intraperitoneally (IP) for cisplatin).[9][10]

-

Schedule: The timing between chemotherapy and this compound administration is critical. Preclinical studies show optimal efficacy when this compound is given 12-24 hours after the DNA-damaging agent.[3][12][13]

-

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoints: Primary endpoints include tumor growth inhibition (TGI) and event-free survival (EFS).[9][10] Pharmacodynamic assessments may include analyzing biomarkers like phosphorylated Chk1 (p-Chk1) in tumor tissue.[13][14]

Visualizations: Workflows and Logical Relationships

4.1. Preclinical Evaluation Workflow

The preclinical assessment of a DDR inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.

4.2. Logic of Synthetic Lethality

The synergy between this compound and chemotherapy or in tumors with specific mutations is based on the principle of synthetic lethality.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development. Its mechanism of action, targeting the central DDR kinase ATR, allows for potent single-agent activity in molecularly defined tumors and synergistic effects with a wide range of DNA-damaging therapies.[3][4] The in vitro and in vivo studies consistently show that this compound can sensitize cancer cells to chemotherapy and radiation, potentially overcoming treatment resistance.[3][8][14] The most significant efficacy is observed when this compound is combined with agents that induce replication stress, exploiting the principle of synthetic lethality.[1][7] These foundational preclinical studies have been instrumental in guiding the ongoing clinical trials aimed at validating this compound as a novel cancer therapeutic.[1][4]

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. Discovery of ATR kinase inhibitor this compound (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Initial testing (stage 1) of M6620 (formerly VX-970), a novel ATR inhibitor, alone and combined with cisplatin and melphalan, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]

- 12. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Berzosertib: A Technical Guide to its Molecular Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berzosertib (also known as M6620, VE-822, and VX-970) is a potent and selective, first-in-class inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows. This compound's mechanism of action centers on the induction of synthetic lethality in tumor cells with specific DDR deficiencies, making it a promising agent in oncology.[2][3]

Core Mechanism of Action: Inhibition of the ATR-Chk1 Signaling Pathway

This compound's primary molecular target is the ATR kinase.[1] ATR is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress and certain types of DNA damage.[2][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[2][5] This initiates cell cycle arrest, allowing time for DNA repair, and stabilizes replication forks.[6][7]

By inhibiting ATR, this compound disrupts this crucial signaling pathway.[4][5] This abrogation of the ATR-Chk1 signaling cascade prevents the activation of DNA damage checkpoints, leading to an accumulation of unrepaired DNA damage.[8] Consequently, cancer cells are driven into mitotic catastrophe and undergo apoptosis.[2]

A key pharmacodynamic biomarker of this compound's activity is the reduction of phosphorylated Chk1 at serine 345 (p-Chk1 S345).[6][9] Conversely, an increase in the levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, is also observed, indicating the accumulation of DNA damage.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathway affected by this compound and the principle of synthetic lethality.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | Cell Viability (72h) | IC50 | 0.285 µM | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Viability (72h) | IC50 | 0.252 µM | [1] |

| HCT116 | Colorectal Cancer | Cell Viability | EC50 | 61 nM | [10] |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | Apoptosis (48h, 0.25 µM) | % of Control | 279% | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Apoptosis (48h, 0.5 µM) | % of Control | 244% | [1] |

Table 2: Clinical Efficacy of this compound in Combination Therapies

| Cancer Type | Combination Agent | Phase | Parameter | Value | Reference |

| Relapsed Small Cell Lung Cancer | Topotecan | II | Objective Response Rate (ORR) | 36% | |

| Relapsed Small Cell Lung Cancer | Topotecan | II | Median Progression-Free Survival (PFS) | 4.8 months | |

| Relapsed Small Cell Lung Cancer | Topotecan | II | Median Overall Survival (OS) | 8.5 months | |

| Advanced Solid Tumors | Irinotecan | I | Recommended Phase II Dose (RP2D) | This compound 270 mg/m², Irinotecan 180 mg/m² | [11] |

| Advanced Solid Tumors | Cisplatin | I | Recommended Phase II Dose (RP2D) | This compound 140 mg/m², Cisplatin 75 mg/m² | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Phosphorylated and Total Protein Expression

Objective: To quantify the expression levels of total and phosphorylated proteins (e.g., ATR, Chk1, γH2AX, PARP) in cancer cells following this compound treatment.

Methodology:

-

Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for the specified duration (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-p-Chk1 S345, mouse anti-γH2AX, rabbit anti-cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

-

Cell Viability Assay (Resazurin-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of this compound (and/or a combination agent) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Resazurin Incubation:

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the reduced resorufin product using a plate reader at an excitation/emission wavelength of ~560/590 nm.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with this compound (and/or a combination agent) for the desired time (e.g., 48 hours).[1]

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the reagent to each well and mix gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes.[1]

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to a vehicle control to determine the fold-change in caspase 3/7 activity, which is indicative of apoptosis.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a targeted inhibitor of ATR kinase, a master regulator of the DNA damage response. By disrupting the ATR-Chk1 signaling pathway, this compound prevents cancer cells from repairing DNA damage, leading to apoptosis. This mechanism is particularly effective in tumors with underlying DDR defects, such as ATM mutations, through the principle of synthetic lethality. The preclinical and clinical data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in oncology, both as a monotherapy and in combination with DNA-damaging agents. The provided experimental protocols and workflows offer a framework for further investigation into the molecular pharmacology of this compound and other ATR inhibitors.

References

- 1. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. biorxiv.org [biorxiv.org]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. asco.org [asco.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Berzosertib Application Notes and Protocols for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Berzosertib (also known as VE-822, VX-970, or M6620), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancer cell line research. This compound is a critical tool for investigating the DNA damage response (DDR) and has shown promise in sensitizing cancer cells to chemo- and radiotherapy.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[3][4] By inhibiting ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5] This disruption of the ATR-Chk1 signaling pathway abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[4][5] This mechanism of action makes this compound a valuable agent for both standalone investigation and in combination with DNA-damaging agents like cisplatin or radiation.[1][6]

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as a single agent.

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | 72 hours | 0.285 | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 72 hours | 0.252 | [1] |

| HT29 | Colorectal Cancer | Not Specified | 0.019 | [7] |

| HCT116 | Colorectal Cancer | Not Specified | 0.061 | [8] |

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway targeted by this compound.

Caption: this compound inhibits ATR, disrupting DNA damage response and promoting apoptosis.

Experimental Workflow Diagram

The following diagram outlines a general workflow for in vitro experiments with this compound.

Caption: A general workflow for in vitro testing of this compound on cancer cell lines.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Cal-27, FaDu)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.031 µM to 1 µM.[1] Include a DMSO-only control (vehicle control).[1]

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Resazurin Addition: After incubation, add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[9]

-

Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

-

Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete medium.[1] Incubate for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.25 µM and 0.5 µM) and a vehicle control.[1]

-

Incubation: Incubate the plate for 48 hours at 37°C.[1]

-

Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation and Lysis: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.[9] Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[1][9]

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold-change in caspase activity.

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., Cal-27, FaDu)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

2-well culture inserts (e.g., ibidi)

-

24-well plates

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into each well of the 2-well culture inserts placed in a 24-well plate. For Cal-27, seed 60,000 cells per insert; for FaDu, seed 70,000 cells per insert.[1]

-

Incubation and Insert Removal: Incubate for 24 hours to allow the cells to form a confluent monolayer. Carefully remove the culture inserts to create a cell-free gap ("wound").

-

Treatment: Wash the wells with PBS and add fresh medium containing various concentrations of this compound (e.g., 0.125 µM to 0.5 µM) or a vehicle control.[1]

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[1]

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Western Blot Analysis for ATR Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR signaling pathway following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATR (Thr1989), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-cleaved PARP, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations and for different durations. To enhance the signal, cells can be co-treated with a DNA damaging agent (e.g., hydroxyurea or cisplatin) for a short period before harvesting.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the phosphorylation levels of ATR and Chk1, and the expression of γH2AX and cleaved PARP, normalizing to the loading control. A decrease in phospho-Chk1 (Ser345) is a key indicator of this compound's on-target activity.[6]

References

- 1. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. physiology.elte.hu [physiology.elte.hu]

Application Notes and Protocols for Assessing Berzosertib Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berzosertib (also known as M6620, VE-822, or VX-970) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling pathways that respond to DNA damage to maintain genomic integrity.[1][3] this compound functions by blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, which is activated in response to replication stress.[1][4] This inhibition prevents cancer cells from repairing damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[1][4] This document provides detailed application notes and protocols for assessing the target engagement of this compound in both preclinical and clinical research settings.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and inhibits the kinase activity of ATR.[3][4] This prevents the ATR-mediated phosphorylation and activation of its downstream substrate, Chk1.[1][5] Activated Chk1 is a crucial effector kinase that orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[6][7][8] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DDR defects.[1]

Caption: this compound inhibits ATR, blocking Chk1 phosphorylation and downstream DNA damage repair.

Key Pharmacodynamic Biomarkers

Effective assessment of this compound's target engagement relies on the measurement of key pharmacodynamic (PD) biomarkers. These biomarkers provide evidence of the drug's activity on its intended target and the downstream biological consequences.

| Biomarker | Description | Expected Change with this compound | Primary Assessment Techniques |

| p-Chk1 (Ser345) | Phosphorylated Chk1 at serine 345 is a direct substrate of ATR and a key indicator of ATR activity.[7][8][9] | Decrease | Western Blot, ELISA, Immunohistochemistry (IHC) |

| γ-H2AX | Phosphorylated histone H2AX at serine 139 is a sensitive marker of DNA double-strand breaks.[10][11][12] An increase indicates the accumulation of DNA damage due to the inhibition of repair pathways. | Increase | Immunofluorescence, Western Blot, Flow Cytometry, IHC |

| p-KAP1 (Ser824) | Phosphorylation of KAP1 is another marker of DNA damage and can indicate compensatory ATM activity in response to ATR inhibition.[10] | Increase | Western Blot, IHC |

| p-RAD50 | Increased phosphorylation of RAD50 can serve as a pharmacodynamic marker of ATR inhibition, reflecting a compensatory rise in ATM activity in ATM-proficient cells.[13] | Increase | Western Blot |

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Substrate | IC50 (nM) | ATP Concentration |

| Human ATR | GST-p53 | 0.2 | Km ATP |

| Human ATR | GST-p53 | 7.6 | 10 µM |

| Human ATR | GST-p53 | 4200 | 1 mM |

Data sourced from Reaction Biology Corporation's Kinase Assay Service.[14]

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | IC50 (µM) | Exposure Time |

| Cal-27 (HNSCC) | Cell Viability (Resazurin) | 0.285 | 72 h |

| FaDu (HNSCC) | Cell Viability (Resazurin) | 0.252 | 72 h |

Data from a study on head and neck squamous cell carcinoma cell lines.[15]

Table 3: Recommended Phase II Doses (RP2D) in Combination Therapies

| Combination Agent | This compound Dose | Schedule |

| Cisplatin | 140 mg/m² | Days 2 and 9, every 3 weeks |

| Carboplatin | 90 mg/m² | Days 2 and 9, with carboplatin on Day 1 |

| Gemcitabine | 210 mg/m² | Days 2 and 9, with gemcitabine on Days 1 and 8 |

| Irinotecan | 270 mg/m² | Every 2 weeks in a 4-week cycle |

Data compiled from various Phase I clinical trials.[16][17]

Experimental Protocols

Detailed protocols for the key assays used to assess this compound target engagement are provided below.

Protocol 1: Western Blot for p-Chk1 and Total Chk1

This protocol describes the detection of phosphorylated Chk1 (Ser345) and total Chk1 in cell lysates by Western blot to assess ATR inhibition by this compound.

Caption: A standard workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-Total Chk1

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total Chk1 or a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibody.

Protocol 2: Immunofluorescence for γ-H2AX

This protocol details the detection and quantification of γ-H2AX foci in cells treated with this compound as a measure of DNA damage.

Caption: Step-by-step workflow for immunofluorescence staining of γ-H2AX foci.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: Mouse anti-γ-H2AX (Ser139)

-

Fluorescently-labeled secondary antibody: e.g., Alexa Fluor 488 goat anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach. Treat with this compound as described in the Western blot protocol.

-

Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[20]

-

Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.[21]

-

Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step with PBST, protecting from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells one final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using appropriate image analysis software.

Protocol 3: In Vitro ATR Kinase Assay

This protocol provides a general framework for directly measuring the inhibitory effect of this compound on ATR kinase activity.

Materials:

-

Immunoprecipitated or recombinant active ATR kinase

-

Kinase buffer

-

Substrate (e.g., recombinant GST-p53)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive assays)

-

This compound at various concentrations

-

Reaction termination buffer (e.g., SDS-PAGE sample buffer)

-

Detection method (e.g., autoradiography for radioactive assays, or phospho-specific antibodies for non-radioactive assays)

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, active ATR enzyme, and the substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a termination buffer.

-

Detection of Substrate Phosphorylation:

-

Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to an X-ray film or a phosphor screen to detect the radiolabeled phosphorylated substrate.

-

Non-Radioactive Method: Separate the products by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-p53).

-

-

Data Analysis: Quantify the signal for the phosphorylated substrate at each this compound concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion

The assessment of this compound target engagement is crucial for understanding its mechanism of action and for its clinical development. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the pharmacodynamic effects of this compound. By utilizing a combination of techniques to monitor key biomarkers such as p-Chk1 and γ-H2AX, researchers can robustly evaluate the in vitro and in vivo activity of this potent ATR inhibitor.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for studying checkpoint kinases - Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 12. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Berzosertib with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical and clinical protocols for the combination of Berzosertib (also known as M6220, VX-970, or VE-822), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with radiotherapy. This compound has been shown to act as a radiosensitizer across various cancer types, enhancing the efficacy of radiation treatment.[1][2][3] This document outlines the underlying mechanisms, provides detailed experimental protocols, and summarizes key quantitative data from relevant studies.

Mechanism of Action: Radiosensitization by ATR Inhibition

Radiotherapy induces DNA damage, primarily through the formation of double-strand breaks (DSBs), leading to cancer cell death. However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. ATR kinase is a critical regulator of the DDR, particularly in response to single-strand DNA (ssDNA) breaks and replication stress, which can be exacerbated by radiation.[4][5]

By inhibiting ATR, this compound disrupts the S and G2/M cell cycle checkpoints, preventing cancer cells from arresting to repair radiation-induced DNA damage.[4] This forces the cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and enhanced cell death. This mechanism of "synthetic lethality" is particularly effective in cancer cells with existing DDR deficiencies, such as p53 mutations, which are common in many tumors.[4][6]

Furthermore, the combination of this compound and radiation has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[7][8][9] This occurs through the accumulation of cytosolic double-stranded DNA fragments from unrepaired breaks, which are sensed by cGAS. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[7][8][9]

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies on the combination of this compound and radiotherapy in various cancer models.

Table 1: In Vitro Efficacy of this compound in Combination with Radiotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | This compound IC50 (72h) | Treatment | Cell Viability Reduction | Colony Formation Reduction | Apoptosis Induction | Synergy | Reference |

| Cal-27 | 0.285 µM | 0.25 µM this compound + 4 Gy RT | to 7% | to 18% (with 0.016 µM this compound + 2 Gy RT) | to 420% | Strong Synergy | [1] |

| FaDu | 0.252 µM | 0.25 µM this compound + 4 Gy RT | to 22% | Not significantly affected by 2 Gy RT alone | to 295% | Synergistic to Additive | [1] |

Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment Schedule | Outcome | Reference |

| MCTNBC1, MCTNBC2, MCTNBC4 | This compound (60 mg/kg) 1 hour prior to each radiation dose (2 Gy/fraction) on Days 1-5 | Markedly reduced tumor doubling time | [8] |

| MCTNBC3 | This compound (60 mg/kg) 1 hour prior to each radiation dose (2 Gy/fraction) on Days 1-5 | No significant response | [8] |

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (Resazurin Assay) [1]

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat cells with this compound (0.016-1 µM) alone or in combination with a single dose of irradiation (0-8 Gy). Use 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 72 hours.

-

Resazurin Addition: Remove the medium and add fresh medium containing 56 µM resazurin.

-

Measurement: After a further incubation period (typically 1-4 hours), measure fluorescence at an appropriate wavelength.

-

Data Analysis: Normalize data to the untreated control group.

2. Clonogenic Survival Assay [1][8]

-

Cell Seeding: Seed a predetermined number of cells (e.g., 200-10,000 cells/well, dependent on radiation dose) in 6-well plates.

-

Treatment: Allow cells to attach for 24 hours. Treat with this compound (e.g., 0.016–0.125 µM) for a specified duration (e.g., 1 hour) before irradiation (0-8 Gy).

-

Colony Formation: Incubate for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.

-

Counting: Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

3. Apoptosis Assay (Caspase-Glo® 3/7 Assay) [1]

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat cells with this compound (e.g., Cal-27: 0.25 µM, FaDu: 0.5 µM) alone or in combination with a single dose of irradiation (4 Gy).

-

Incubation: Incubate for 48 hours.

-

Assay: Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.

-

Data Analysis: Normalize luminescence signals to the untreated control to determine the fold-change in apoptosis.

4. Immunoblotting for DNA Damage and Cell Cycle Markers [7]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX, p-CHK1, p-TBK1, p-IRF3, STING). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Protocol

1. Xenograft Tumor Model [8]

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-